Cas no 2097889-75-1 (N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide)

N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide is a specialized organic compound featuring a xanthene carboxamide core linked to a benzothiophene moiety via a hydroxyethyl spacer. This structure imparts unique photophysical and electronic properties, making it valuable in materials science and pharmaceutical research. The benzothiophene group enhances electron delocalization, while the xanthene scaffold contributes to fluorescence and stability. The hydroxyethyl linker offers synthetic flexibility for further functionalization. Potential applications include fluorescent probes, optoelectronic materials, or bioactive intermediates. Its well-defined molecular architecture ensures reproducibility in research settings, and its modular design allows for tailored modifications to meet specific experimental or industrial requirements.
N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide structure
2097889-75-1 structure
Product Name:N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide
CAS No:2097889-75-1
MF:C24H19NO3S
MW:401.477565050125
CID:5817591
PubChem ID:121179468
Update Time:2025-10-19

N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide
    • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
    • AKOS032466134
    • 2097889-75-1
    • F6521-4300
    • N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
    • Inchi: 1S/C24H19NO3S/c26-19(18-14-29-22-12-6-3-7-15(18)22)13-25-24(27)23-16-8-1-4-10-20(16)28-21-11-5-2-9-17(21)23/h1-12,14,19,23,26H,13H2,(H,25,27)
    • InChI Key: BOGPZBHERYJZPG-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C(CNC(C1C2C=CC=CC=2OC2C=CC=CC1=2)=O)O

Computed Properties

  • Exact Mass: 401.10856464g/mol
  • Monoisotopic Mass: 401.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 86.8Ų

N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-4300-2μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-4300-5μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-4300-10μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-4300-20μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-4300-1mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
1mg
$54.0 2023-09-08
Life Chemicals
F6521-4300-2mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
2mg
$59.0 2023-09-08
Life Chemicals
F6521-4300-3mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
3mg
$63.0 2023-09-08
Life Chemicals
F6521-4300-4mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
4mg
$66.0 2023-09-08
Life Chemicals
F6521-4300-5mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
5mg
$69.0 2023-09-08
Life Chemicals
F6521-4300-10mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
2097889-75-1
10mg
$79.0 2023-09-08

N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide Related Literature

Additional information on N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide

Comprehensive Overview of N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide (CAS No. 2097889-75-1)

N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide (CAS No. 2097889-75-1) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the class of xanthene derivatives, which are widely studied for their diverse biological activities, including fluorescence properties and therapeutic potential. The presence of both benzothiophene and xanthene moieties in its structure makes it a promising candidate for further exploration in drug discovery and material science.

One of the key features of N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide is its potential role in the development of novel fluorescent probes. Xanthene derivatives, such as fluorescein and rhodamine, are well-known for their applications in imaging and diagnostics. Researchers are particularly interested in whether this compound can exhibit similar or enhanced fluorescence properties, making it valuable for bioimaging and cellular tracking. Given the growing demand for advanced imaging agents in medical research, this compound could address some of the limitations of existing probes, such as photostability and specificity.

In addition to its potential in imaging, N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide may also have applications in targeted drug delivery. The hydroxyethyl group in its structure provides a site for further chemical modifications, enabling the attachment of targeting ligands or therapeutic payloads. This flexibility is crucial for designing smart drug delivery systems that can selectively deliver drugs to specific tissues or cells, minimizing side effects and improving efficacy. With the rise of personalized medicine, such compounds are increasingly relevant to modern therapeutics.

The synthesis and characterization of N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide involve advanced organic chemistry techniques, including nucleophilic substitution and amide coupling reactions. Researchers have optimized these methods to achieve high yields and purity, which are essential for subsequent biological testing. The compound's CAS No. 2097889-75-1 serves as a unique identifier in chemical databases, facilitating its retrieval and study by scientists worldwide. Its molecular weight, solubility, and stability under various conditions are also critical parameters that influence its applicability in different fields.

Another area of interest is the compound's potential pharmacological activity. Preliminary studies suggest that xanthene-carboxamide derivatives may interact with specific biological targets, such as enzymes or receptors, modulating their function. For instance, some analogs have shown promise as kinase inhibitors, which are important in cancer therapy. While further research is needed to confirm these effects for N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide, the structural similarities to known bioactive molecules are encouraging.

From a material science perspective, this compound could contribute to the development of organic electronic materials. The conjugated system in the xanthene and benzothiophene units may facilitate charge transport, making it suitable for use in OLEDs (organic light-emitting diodes) or sensors. As the demand for sustainable and efficient electronic materials grows, researchers are exploring new organic compounds with tailored properties, and this molecule could be a valuable addition to the toolkit.

In summary, N-2-(1-benzothiophen-3-yl)-2-hydroxyethyl-9H-xanthene-9-carboxamide (CAS No. 2097889-75-1) represents a multifaceted compound with potential applications in bioimaging, drug delivery, pharmacology, and material science. Its unique structure and modifiable functional groups make it a versatile candidate for further research and development. As scientists continue to uncover its properties and applications, this compound may play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd